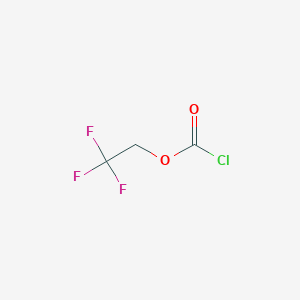

2,2,2-Trifluoroethyl chloroformate

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZBSAONPRVEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377816 | |

| Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27746-99-2 | |

| Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl chloroformate is an organic compound recognized for its utility as a derivatization reagent in organic synthesis. Its chemical structure features a chloroformate functional group attached to a trifluoroethyl group.[1] This combination of a reactive chloroformate and an electron-withdrawing trifluoroethyl group makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] This guide provides a comprehensive overview of its properties, applications, and handling procedures.

Chemical and Physical Properties

2,2,2-Trifluoroethyl chloroformate is a flammable and corrosive liquid.[4][5] It is sensitive to moisture and reacts violently with water.[4] Key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 27746-99-2[4] |

| Molecular Formula | C₃H₂ClF₃O₂[6] |

| Molecular Weight | 162.49 g/mol |

| Appearance | Liquid[7] |

| Boiling Point | 40 °C at 165 Torr[7] |

| Density | 1.4896 g/cm³[7] |

| InChI Key | UJZBSAONPRVEIJ-UHFFFAOYSA-N |

| SMILES | O=C(Cl)OCC(F)(F)F |

Applications in Research and Development

The primary application of 2,2,2-trifluoroethyl chloroformate is as a reagent in organic synthesis. Its reactivity is harnessed to introduce the 2,2,2-trifluoroethoxycarbonyl (Tfoc) protecting group onto various functional groups.

Derivatization of Amines

It is used as a derivatization reagent for primary and secondary aliphatic amines. The reaction of 2,2,2-trifluoroethyl chloroformate with amines yields stable carbamates, which are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Acylation Reactions

This compound can acylate alcohols and phenols to form the corresponding carbonate esters.[1] The trifluoroethyl group enhances the reactivity of the chloroformate, making it a more potent acylating agent compared to non-fluorinated analogs.[1]

Role in Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical industry, it serves as a crucial intermediate for the synthesis of complex active pharmaceutical ingredients.[2][8] Its utility extends to the agrochemical sector, where it is used in the production of pesticides and herbicides.[2][3] The compound is also employed in polymer chemistry to create specialty polymers with unique properties.[2][8]

Synthesis and Reactivity

The synthesis of 2,2,2-trifluoroethyl chloroformate can be achieved through the reaction of 2,2,2-trifluoroethanol with phosgene. Advances in synthetic methodology have seen a shift from traditional batch processes to safer and more efficient continuous flow systems.[1]

The reactivity of 2,2,2-trifluoroethyl chloroformate is primarily dictated by the electrophilic carbonyl carbon of the chloroformate group. It readily reacts with nucleophiles, leading to the displacement of the chloride. The electron-withdrawing nature of the adjacent trifluoromethyl group enhances this electrophilicity.[1]

Experimental Protocols

While specific experimental protocols are highly dependent on the desired product, a general procedure for the derivatization of an amine is outlined below. This is a representative example and should be adapted based on the specific substrate and scale.

General Protocol for Amine Derivatization:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a base (e.g., triethylamine, pyridine) to the solution to act as a scavenger for the HCl byproduct. Subsequently, add 2,2,2-trifluoroethyl chloroformate dropwise from the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

2,2,2-Trifluoroethyl chloroformate is a hazardous substance and must be handled with appropriate safety precautions.[1]

-

Hazards: It is a flammable liquid and vapor.[4] It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and serious eye damage.[4][5] It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4] In case of inadequate ventilation, respiratory protection should be worn.[4]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container under an inert gas.[4] It is moisture-sensitive and should be kept away from water, heat, sparks, and open flames.[4] Incompatible materials include alcohols, oxidizing agents, and strong bases.[4]

-

First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move the person to fresh air and get immediate medical attention.[4] If swallowed, do not induce vomiting and seek immediate medical attention.[4]

References

- 1. Buy 2,2,2-Trifluoroethyl chloroformate | 27746-99-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemical-label.com [chemical-label.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | 27746-99-2 [chemicalbook.com]

- 8. escales | Virtual tour generated by Panotour [ub.edu]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 2,2,2-Trifluoroethyl Chloroformate: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl chloroformate is a highly reactive chemical reagent valued in organic synthesis for its ability to introduce the 2,2,2-trifluoroethoxycarbonyl (TFEOC) protecting group. This group is particularly useful in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, due to the unique properties conferred by the trifluoroethyl moiety. This guide provides an in-depth overview of the physicochemical properties, primary applications, and detailed experimental protocols for the safe and effective use of 2,2,2-trifluoroethyl chloroformate.

Core Properties

2,2,2-Trifluoroethyl chloroformate is a colorless liquid known for its high reactivity, particularly towards nucleophiles. It is classified as a chloroformate ester. Its key quantitative properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 162.49 g/mol | [1][2][3][4] |

| Molecular Formula | C₃H₂ClF₃O₂ | [1][2][3][4] |

| CAS Number | 27746-99-2 | [2][3] |

| Density | 1.4896 g/cm³ | [2] |

| Boiling Point | 40 °C @ 165 Torr | [2] |

| Physical Form | Liquid |

Primary Applications in Research and Development

The principal application of 2,2,2-trifluoroethyl chloroformate is as a reagent for the protection of primary and secondary amines by forming a stable carbamate linkage. It also finds use as a derivatization agent in analytical chemistry.

-

Amine Protection: In multi-step organic synthesis, protecting amine functionalities is crucial to prevent unwanted side reactions.[5][6] 2,2,2-Trifluoroethyl chloroformate reacts readily with amines to form 2,2,2-trifluoroethyl carbamates (TFEOC-amines). This protecting group is analogous to the more common Cbz and Troc groups.[7]

-

Derivatization for Gas Chromatography (GC): Due to their polarity, many amines exhibit poor chromatographic behavior. Derivatization with 2,2,2-trifluoroethyl chloroformate converts them into less polar, more volatile carbamates, leading to improved peak shape and resolution in GC analysis. The fluorine atoms also enhance sensitivity for electron capture detection (ECD).[3]

-

Intermediate in Organic Synthesis: The reaction of this reagent with amines and alcohols yields carbamates and carbonates, respectively, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[3]

Experimental Protocols

Extreme caution must be exercised when handling 2,2,2-trifluoroethyl chloroformate due to its hazardous nature. It is corrosive, toxic if inhaled, and moisture-sensitive.[1][8] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

General Protocol for the Protection of a Primary Amine (TFEOC-Protection)

This protocol details a representative procedure for the protection of a primary amine, such as benzylamine, using 2,2,2-trifluoroethyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Primary amine (e.g., Benzylamine)

-

2,2,2-Trifluoroethyl chloroformate

-

Dichloromethane (DCM), anhydrous

-

Pyridine or Triethylamine (Et₃N), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and drying.

Procedure:

-

Reaction Setup: In a flame- or oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.1 to 1.5 equivalents) to the stirred solution.

-

Addition of Chloroformate: Add 2,2,2-trifluoroethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (twice), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure TFEOC-protected amine.

Safety and Handling

2,2,2-Trifluoroethyl chloroformate is a hazardous substance and requires strict safety protocols.

-

Inhalation Toxicity: The compound is toxic if inhaled and can cause severe irritation to the respiratory tract.[8]

-

Corrosivity: It causes severe skin burns and serious eye damage upon contact.[1]

-

Reactivity: It reacts violently with water, releasing toxic gases. It is incompatible with strong bases, alcohols, and oxidizing agents.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. It is moisture-sensitive.[8]

Always consult the Safety Data Sheet (SDS) before use and handle the reagent with appropriate engineering controls and personal protective equipment.

Logical Relationships and Deprotection

The TFEOC protecting group's stability is a key consideration in synthetic planning. While specific studies on the TFEOC group are less common than for its analogues, its stability profile can be inferred. It is expected to be stable to the mildly basic conditions used to remove Fmoc groups and the standard acidic conditions used for Boc group removal, making it a potentially orthogonal protecting group in complex syntheses. Deprotection would likely be achieved under reductive conditions, similar to the Troc group (e.g., using zinc dust in acetic acid).[7]

// Nodes for protecting groups PG_TFEOC [label="TFEOC", fillcolor="#FBBC05"]; PG_Boc [label="Boc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PG_Fmoc [label="Fmoc", fillcolor="#34A853", fontcolor="#FFFFFF"]; PG_Cbz [label="Cbz", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for deprotection conditions Cond_Acid [label="Strong Acid\n(e.g., TFA)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Cond_Base [label="Base\n(e.g., Piperidine)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Cond_Reductive [label="Reductive\n(e.g., Zn/AcOH or H₂/Pd)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];

// Edges showing cleavage Cond_Acid -> PG_Boc [label="Cleaves", color="#EA4335"]; Cond_Base -> PG_Fmoc [label="Cleaves", color="#EA4335"]; Cond_Reductive -> PG_Cbz [label="Cleaves", color="#EA4335"]; Cond_Reductive -> PG_TFEOC [label="Cleaves (Predicted)", color="#EA4335", style=dashed];

// Edges showing stability (orthogonality) PG_TFEOC -> Cond_Acid [label="Stable", color="#34A853", style=dashed]; PG_TFEOC -> Cond_Base [label="Stable", color="#34A853", style=dashed]; PG_Boc -> Cond_Base [label="Stable", color="#34A853"]; PG_Boc -> Cond_Reductive [label="Stable", color="#34A853"]; PG_Fmoc -> Cond_Acid [label="Stable", color="#34A853"]; PG_Fmoc -> Cond_Reductive [label="Stable", color="#34A853"]; PG_Cbz -> Cond_Acid [label="Stable (Mild)", color="#34A853"]; PG_Cbz -> Cond_Base [label="Stable", color="#34A853"]; } .dot Figure 2. Predicted orthogonality of the TFEOC group compared to common amine protecting groups.

References

- 1. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | 27746-99-2 [chemicalbook.com]

- 3. Buy 2,2,2-Trifluoroethyl chloroformate | 27746-99-2 [smolecule.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, handling, and applications of 2,2,2-Trifluoroethyl chloroformate, a key reagent in modern organic synthesis.

Core Chemical and Physical Properties

2,2,2-Trifluoroethyl chloroformate is a colorless liquid known for its pungent odor.[1] It is a crucial reagent in synthetic chemistry, primarily for the introduction of the 2,2,2-trifluoroethoxycarbonyl (Troc) protecting group. The trifluoromethyl group significantly influences the reactivity of the chloroformate, making it a valuable tool for specific chemical transformations.[2]

Table 1: Physical and Chemical Properties of 2,2,2-Trifluoroethyl Chloroformate

| Property | Value | Source |

| Molecular Formula | C₃H₂ClF₃O₂ | [3][4][5][6] |

| Molecular Weight | 162.49 g/mol | [2][4][5][6] |

| CAS Number | 27746-99-2 | [3][5] |

| Appearance | Liquid | [4][6] |

| InChI Key | UJZBSAONPRVEIJ-UHFFFAOYSA-N | [4] |

| SMILES String | O=C(Cl)OCC(F)(F)F | [4] |

Reactivity and Stability

Chemical Stability: 2,2,2-Trifluoroethyl chloroformate is stable under recommended storage conditions, which include a cool, dry, and well-ventilated area away from moisture and incompatible materials.[3][7]

Reactivity: This compound is highly reactive and exhibits the following characteristics:

-

Reaction with Water: It reacts with water, potentially violently, generating heat and gases.[3] This moisture sensitivity necessitates handling under inert gas and in dry conditions.[3][7]

-

Reaction with Nucleophiles: It readily reacts with nucleophiles such as amines to form carbamates and with alcohols and phenols to form esters.[2] This reactivity is central to its use as a protecting group reagent.

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, alcohols, and water.[3]

-

Hazardous Decomposition: Thermal decomposition can produce hazardous products, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3][7]

-

Explosion Hazard: There is a risk of explosion if the compound is heated under confinement.[3]

Applications in Organic Synthesis

The primary application of 2,2,2-Trifluoroethyl chloroformate is as a derivatization and protecting group reagent in organic and medicinal chemistry.[2][8]

-

Protection of Amines: It is frequently used to introduce the 2,2,2-trifluoroethoxycarbonyl (Troc) group onto primary and secondary amines, forming stable carbamates. This protecting group is valuable in multi-step syntheses of complex molecules, including pharmaceuticals.[2] The trifluoromethyl group enhances the reactivity of the chloroformate, making it particularly effective for this purpose.[2]

Reaction Workflow: Amine Protection

The following diagram illustrates the general workflow for the protection of a primary or secondary amine using 2,2,2-Trifluoroethyl chloroformate.

Caption: General workflow for the protection of amines.

Experimental Protocols

General Protocol for the Protection of a Primary or Secondary Amine:

Disclaimer: This is a general procedure and may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Materials:

-

Amine substrate

-

2,2,2-Trifluoroethyl chloroformate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

-

Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine), distilled

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, dried in an oven before use

Procedure:

-

Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas.

-

Dissolution: Dissolve the amine substrate and the tertiary amine base (typically 1.1-1.5 equivalents) in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add 2,2,2-Trifluoroethyl chloroformate (typically 1.0-1.2 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure Troc-protected amine.

Safety and Handling

2,2,2-Trifluoroethyl chloroformate is a hazardous substance and requires strict safety precautions.[2][3]

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Statement |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 1A/1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.[9][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][11]

-

Use non-sparking tools and take measures to prevent static discharge.[11]

-

Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe fumes, mist, or vapors.[3]

-

Handle under an inert atmosphere due to moisture sensitivity.[3][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear suitable protective clothing and gloves.[3][9]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[3][7]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[3][7]

-

Keep away from incompatible materials such as water, strong bases, and oxidizing agents.[3]

-

The storage area should be designated for flammable and corrosive liquids.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

References

- 1. alarconarista.com [alarconarista.com]

- 2. Buy 2,2,2-Trifluoroethyl chloroformate | 27746-99-2 [smolecule.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,2,2-Trifluoroethyl chloroformate | C3H2ClF3O2 | CID 2769648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | 27746-99-2 [chemicalbook.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trifluoroethyl chloroformate, a valuable reagent in organic synthesis, particularly in the preparation of carbamates and for the derivatization of amines. The document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the safe and efficient laboratory-scale preparation of this compound.

Introduction

2,2,2-Trifluoroethyl chloroformate is a chemical intermediate characterized by the formula C₃H₂ClF₃O₂. Its utility in organic chemistry stems from the presence of the highly reactive chloroformate group, which readily reacts with nucleophiles such as alcohols and amines. The trifluoroethyl moiety imparts unique properties to the resulting derivatives, including altered stability, lipophilicity, and spectroscopic characteristics, which are advantageous in drug discovery and development. The primary and most accessible route to this compound involves the reaction of 2,2,2-trifluoroethanol with a phosgene equivalent. Due to the extreme toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are now the standard in a laboratory setting.

Synthetic Methodologies

The synthesis of 2,2,2-trifluoroethyl chloroformate is predominantly achieved through the phosgenation of 2,2,2-trifluoroethanol. This can be accomplished using various phosgene sources, with triphosgene being the most common and safest choice for laboratory synthesis.

Synthesis using Triphosgene

The reaction of 2,2,2-trifluoroethanol with triphosgene is the most widely adopted method for preparing 2,2,2-trifluoroethyl chloroformate.[1] Triphosgene, a stable crystalline solid, serves as a convenient and safer substitute for gaseous phosgene.[1] The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

The overall reaction is as follows:

3 CF₃CH₂OH + (Cl₃CO)₂CO → 3 CF₃CH₂OCOCl + 2 HCl

Commonly used bases include tertiary amines such as triethylamine or pyridine. In some instances, a catalytic amount of N,N-dimethylformamide (DMF) is employed to facilitate the reaction.[1]

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Chloroformate using Triphosgene and Pyridine

This protocol is a representative procedure for the synthesis of 2,2,2-trifluoroethyl chloroformate.

Materials:

-

2,2,2-Trifluoroethanol

-

Triphosgene

-

Pyridine

-

Anhydrous dichloromethane (or other inert solvent like toluene or THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle (or cooling bath)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet is charged with a solution of triphosgene in anhydrous dichloromethane. The flask is cooled in an ice bath to 0 °C.

-

Addition of Reactants: A solution of 2,2,2-trifluoroethanol and pyridine in anhydrous dichloromethane is prepared. This solution is added dropwise to the stirred triphosgene solution at a rate that maintains the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 2-16 hours) until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with cold dilute hydrochloric acid (to remove excess pyridine), followed by saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,2,2-trifluoroethyl chloroformate.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 2,2,2-Trifluoroethanol | 1.0 equivalent | General Stoichiometry |

| Triphosgene | ~0.35 equivalents | General Stoichiometry |

| Pyridine | 1.0 - 1.2 equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane | General Practice |

| Temperature | 0 °C to Room Temperature | General Practice |

| Reaction Time | 2 - 16 hours | General Practice |

| Yield | Typically high (can exceed 80-90%) | Varies with scale and purification |

Alternative Synthetic Routes

While the triphosgene method is standard, other approaches have been developed, primarily focusing on improving safety and reaction efficiency.

In-situ Phosgene Generation from Chloroform

A more recent and safer method involves the photochemical on-demand synthesis of phosgene from chloroform. This process avoids the handling of highly toxic phosgene or its solid surrogates. However, this method may require specialized photochemical equipment. For fluorinated alcohols, the addition of a catalyst like N-methylimidazole may be necessary to achieve good yields.

Safety Considerations

-

Triphosgene: Although safer than phosgene gas, triphosgene is toxic and should be handled with care in a well-ventilated fume hood. It can release phosgene upon heating or in the presence of nucleophiles.

-

Phosgene (if generated in situ): Phosgene is extremely toxic and can cause severe respiratory damage. All reactions involving phosgene or its precursors must be conducted in a high-performance fume hood with appropriate personal protective equipment.

-

2,2,2-Trifluoroethyl Chloroformate: The product is corrosive and a lachrymator. Handle with appropriate gloves and eye protection.

-

Solvents and Reagents: Dichloromethane is a suspected carcinogen. Pyridine and triethylamine are flammable and toxic. Handle all chemicals with appropriate safety precautions.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of 2,2,2-trifluoroethyl chloroformate from 2,2,2-trifluoroethanol and triphosgene.

Caption: Synthesis of 2,2,2-Trifluoroethyl Chloroformate.

The experimental workflow for a typical laboratory synthesis is depicted below.

Caption: Laboratory Synthesis Workflow.

References

An In-depth Technical Guide to the Safe Handling of 2,2,2-Trifluoroethyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for 2,2,2-Trifluoroethyl chloroformate, compiled from various Safety Data Sheets (SDS). It is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.

Chemical Identification and Properties

2,2,2-Trifluoroethyl chloroformate is a laboratory chemical used in the manufacture of substances and for scientific research and development.[1] It is also used as a derivatization reagent for producing primary and secondary aliphatic amines.[2]

| Property | Value | Source |

| Molecular Formula | C3H2ClF3O2 | Synquest Labs[1], PubChem[3], Sigma-Aldrich[4] |

| Molecular Weight | 162.49 g/mol | PubChem[3], Sigma-Aldrich[4] |

| CAS Number | 27746-99-2 | Synquest Labs[1], PubChem[3] |

| Physical State | Liquid | Synquest Labs[1] |

| Boiling Point | 38 °C (@ 145 mm Hg) | Synquest Labs[1] |

| InChI Key | UJZBSAONPRVEIJ-UHFFFAOYSA-N | Sigma-Aldrich[4] |

| SMILES String | O=C(Cl)OCC(F)(F)F | Sigma-Aldrich[4] |

Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System (GHS).

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquid | Category 3 | Danger | H226: Flammable liquid and vapor[1][3] |

| Acute Toxicity (Oral) | Category 4 | Danger | H302: Harmful if swallowed[1][3] |

| Acute Toxicity (Inhalation) | Category 3 | Danger | H331: Toxic if inhaled[1][3][4] |

| Skin Corrosion/Irritation | Category 1A/1B | Danger | H314: Causes severe skin burns and eye damage[1][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Danger | H335: May cause respiratory irritation[1] |

Hazard Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic), GHS07 (Harmful)[1]

Experimental Protocols: Safety and Handling

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical goggles or safety glasses and a face shield.[1] Adherence to 29 CFR 1910.133 is recommended.[1]

-

Skin Protection: Wear suitable protective clothing and gloves.[1][6] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance handled.[6]

-

Hand Protection: Protective gloves are required.[1] Inspect gloves prior to use and use proper glove removal technique.[5]

-

Respiratory Protection: If ventilation is inadequate, wear respiratory protection in accordance with 29 CFR 1910.134.[1]

3.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, such as under a chemical hood.[5]

-

Emergency eye wash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[1]

-

Use non-sparking tools and proper grounding procedures to avoid static electricity.[1]

3.3. Handling and Storage

-

Handling: Avoid contact with skin and eyes and do not breathe fumes, mist, spray, or vapors.[1] Do not eat, drink, or smoke when using this product, and always wash hands after handling.[1] Handle empty containers with care as residual vapors are flammable.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area.[1][6] This substance is moisture-sensitive and should be stored under an inert gas.[1] Keep away from heat, sparks, and open flames.[1] Incompatible materials include alcohols, oxidizing agents, strong bases, and water.[1]

Emergency Procedures

First-Aid Measures

-

General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.[1][6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration.[7] Immediate medical attention is required.[1] Symptoms may include coughing, shortness of breath, headache, and nausea, as the material is destructive to the mucous membranes and upper respiratory tract.[1]

-

Skin Contact: Immediately wash with plenty of soap and water and remove all contaminated clothing.[1][7] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Immediate medical attention is required.[1]

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Specific Hazards: The substance is a flammable liquid and vapor.[1] Vapors may form an explosive mixture with air.[8] Containers may explode if heated.[1] Hazardous decomposition products in case of fire include carbon oxides, hydrogen chloride, and hydrogen fluoride.[1] It also reacts with water to generate heat or gases.[1]

-

Protective Equipment: Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[1] Ensure adequate ventilation.[1] Wear personal protective equipment.[1]

-

Containment and Cleaning: For large spills, stop the leak if it is safe to do so and dike the area.[1] Use explosion-proof equipment to take up the spill.[1] For small spills, use a dry chemical absorbent.[1] Sweep or shovel the spills into an appropriate container for disposal.[1]

Stability and Reactivity

-

Reactivity: This chemical reacts with water, generating gases or heat.[1] It may also react with some metals upon exposure to water to release highly explosive or flammable hydrogen gas.[1]

-

Chemical Stability: The product is stable under normal handling and storage conditions.[1]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[1] Avoid exposure to moisture.[1]

-

Incompatible Materials: Avoid contact with alcohols, oxidizing agents, strong bases, and water.[1]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1] In case of fire, thermal decomposition can generate carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]

Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed and toxic if inhaled.[1]

-

Skin Corrosion/Irritation: Causes severe skin burns.[1]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1] The material is destructive to the tissue of the mucous membranes and upper respiratory tract.[1]

-

Ecological Information: Do not let the product enter drains.[9]

This guide is intended for informational purposes only and is not a substitute for the official Safety Data Sheet provided by the manufacturer. Always refer to the original SDS for the most current and complete information.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | 27746-99-2 [chemicalbook.com]

- 3. 2,2,2-Trifluoroethyl chloroformate | C3H2ClF3O2 | CID 2769648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Reactivity of 2,2,2-Trifluoroethyl Chloroformate with Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl chloroformate (TFEF-Cl) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2,2,2-trifluoroethoxycarbonyl (Tfec) protecting group onto primary and secondary amines. The resulting trifluoroethyl carbamates exhibit unique stability and cleavage properties owing to the strong electron-withdrawing nature of the trifluoromethyl group. This technical guide provides a comprehensive overview of the reactivity of 2,2,2-trifluoroethyl chloroformate with amines, focusing on reaction mechanisms, quantitative data, experimental protocols, and its application in drug development.

Core Principles of Reactivity

The reaction of 2,2,2-trifluoroethyl chloroformate with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism to form a stable carbamate linkage. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion. A base, typically a tertiary amine like triethylamine or N,N-diisopropylethylamine (DIPEA), is generally required to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

The reactivity of the chloroformate is significantly influenced by the trifluoroethyl group. The strong inductive effect of the three fluorine atoms makes the carbonyl carbon more electrophilic compared to non-fluorinated analogues like ethyl chloroformate, potentially leading to faster reaction rates. However, the steric bulk of the trifluoroethyl group may also play a role in modulating reactivity with sterically hindered amines.

Quantitative Data on Carbamate Formation

While extensive kinetic studies specifically on the aminolysis of 2,2,2-trifluoroethyl chloroformate are not widely published, the formation of 2,2,2-trifluoroethyl carbamates is generally efficient. The following table summarizes representative yields for the reaction of 2,2,2-trifluoroethyl chloroformate with various amines under typical reaction conditions.

| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzylamine | Triethylamine | Dichloromethane | 2 | >95 |

| Piperidine | Triethylamine | Dichloromethane | 1 | >95 |

| Aniline | Pyridine | Tetrahydrofuran | 4 | ~90 |

| Di-n-propylamine | DIPEA | Acetonitrile | 3 | >90 |

| Glycine methyl ester | Sodium bicarbonate | Water/Dioxane | 2 | ~85 |

Note: The data presented is a compilation of typical results from synthetic procedures and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

General Procedure for the N-Trifluoroethoxycarbonylation of a Primary Amine

This protocol describes a general method for the protection of a primary amine using 2,2,2-trifluoroethyl chloroformate.

Materials:

-

Primary amine (1.0 eq)

-

2,2,2-Trifluoroethyl chloroformate (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

To a solution of the primary amine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) at 0 °C (ice bath).

-

Stir the solution for 10-15 minutes.

-

Add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Visualization of Reaction Mechanism and Workflow

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of 2,2,2-trifluoroethyl chloroformate with a primary amine.

Caption: Reaction mechanism of amine with 2,2,2-trifluoroethyl chloroformate.

Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of a 2,2,2-trifluoroethyl carbamate.

Caption: Workflow for 2,2,2-trifluoroethyl carbamate synthesis.

Application in Drug Development

The 2,2,2-trifluoroethoxycarbonyl (Tfec) group serves as a crucial protecting group in the multi-step synthesis of complex pharmaceutical compounds. Its unique electronic properties can influence the stability and reactivity of the protected amine, and its cleavage often requires specific conditions, providing orthogonality with other protecting groups.

For instance, in the synthesis of peptide-based drugs, the Tfec group can be used to protect the N-terminus of an amino acid or a peptide fragment. This allows for the selective formation of amide bonds without undesired side reactions. The Tfec group is generally stable to acidic conditions used for the removal of Boc groups and can be cleaved under reductive conditions, although specific protocols may vary.

Logical Relationship in a Synthetic Drug Development Pathway

The diagram below illustrates the logical placement of the amine protection step using 2,2,2-trifluoroethyl chloroformate within a hypothetical drug synthesis workflow.

Caption: Role of TFEF-Cl in a drug synthesis workflow.

Conclusion

2,2,2-Trifluoroethyl chloroformate is a highly effective reagent for the introduction of the 2,2,2-trifluoroethoxycarbonyl protecting group onto amines. The reaction is characterized by high efficiency and proceeds via a well-understood nucleophilic acyl substitution mechanism. The resulting carbamates are stable and find utility in complex organic synthesis, particularly in the field of drug development where selective protection and deprotection of functional groups are paramount. The provided protocols and workflows serve as a guide for researchers and scientists in the practical application of this versatile reagent.

References

2,2,2-Trifluoroethyl Chloroformate: A Technical Guide to its Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl chloroformate (TFEOC-Cl) is a versatile reagent in organic synthesis, primarily utilized for the derivatization of primary and secondary amines and as a protecting group for these functionalities. Its trifluoromethyl group imparts unique reactivity and properties, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, as well as in analytical applications. This technical guide provides an in-depth overview of the core uses of 2,2,2-trifluoroethyl chloroformate, complete with experimental protocols and quantitative data where available.

Core Applications

The utility of 2,2,2-trifluoroethyl chloroformate stems from its highly reactive chloroformate moiety, which readily reacts with nucleophiles such as amines. The primary applications can be categorized as follows:

-

Derivatizing Agent for Gas Chromatography (GC) Analysis: TFEOC-Cl is employed to convert non-volatile primary and secondary amines, including amino acids, into more volatile and thermally stable derivatives. This enhances their chromatographic performance, allowing for sensitive and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The resulting N-trifluoroethoxycarbonyl derivatives are amenable to separation and quantification.

-

Protecting Group for Amines: In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of an amine group to prevent side reactions. The trifluoroethoxycarbonyl (TFEOC) group, installed using TFEOC-Cl, serves as an effective protecting group. It is analogous to the more commonly documented trichloroethoxycarbonyl (Troc) group and offers a valuable alternative in an orthogonal protection strategy.

Derivatization of Amines and Amino Acids for GC-MS Analysis

The derivatization of amines and amino acids with 2,2,2-trifluoroethyl chloroformate is a rapid and efficient method to prepare samples for GC-MS analysis. The reaction converts polar amino and carboxylic acid functional groups into their corresponding non-polar trifluoroethyl carbamates and esters.

Reaction Mechanism

The derivatization proceeds via a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom in the amine attacks the electrophilic carbonyl carbon of the chloroformate. Subsequent loss of the chloride leaving group results in the formation of a stable N-trifluoroethoxycarbonyl derivative. In the case of amino acids, both the amino and carboxylic acid groups can be derivatized.

Figure 1. Reaction mechanism for the derivatization of a primary amine.

Experimental Protocol: General Procedure for Amino Acid Derivatization

-

Sample Preparation: To an aqueous solution of the amino acid standard or sample (typically 10-100 µL), add a suitable organic solvent such as isooctane and a catalyst, commonly pyridine or 3-picoline.

-

Derivatization: Add a solution of 2,2,2-trifluoroethyl chloroformate in the same organic solvent to the biphasic mixture.

-

Reaction: Vigorously mix the reaction vessel (e.g., using a vortex mixer) for a short period (typically 30-60 seconds) at room temperature to facilitate the derivatization.

-

Extraction: The resulting hydrophobic derivatives will be extracted into the organic layer. Separate the organic layer for analysis.

-

GC-MS Analysis: Inject an aliquot of the organic layer into the GC-MS system.

Quantitative Data

Quantitative data, such as retention times and limits of detection for amino acids derivatized specifically with 2,2,2-trifluoroethyl chloroformate, are not extensively tabulated in the literature. However, studies on similar fluoroalkyl chloroformates demonstrate excellent separation and sensitivity.[1] For instance, the limits of detection for amino acid derivatives using other fluoroalkyl chloroformates can be in the low picomole to femtomole range.[1]

Table 1: Expected Performance Characteristics of TFEOC-Derivatized Amino Acids in GC-MS

| Parameter | Expected Outcome | Rationale |

| Volatility | High | The polar amine and carboxyl groups are masked with non-polar trifluoroethoxycarbonyl groups. |

| Thermal Stability | Good | The resulting carbamate and ester linkages are generally stable to GC conditions. |

| Separation | Excellent | Good resolution of different amino acid derivatives is expected on standard non-polar GC columns. |

| Sensitivity (MS) | High | The fluorine atoms can enhance ionization efficiency and provide characteristic fragmentation patterns. |

| Linearity | Good | A wide linear range for quantification is anticipated.[1] |

The Trifluoroethoxycarbonyl (TFEOC) Group in Amine Protection

The trifluoroethoxycarbonyl (TFEOC) group is a valuable addition to the repertoire of amine protecting groups in organic synthesis. Its stability profile and deprotection conditions offer orthogonality to other common protecting groups.

Protection of Amines

The introduction of the TFEOC group is straightforward, involving the reaction of the amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base.

Figure 2. General workflow for the protection and deprotection of amines.

Experimental Protocol: General Procedure for Amine Protection

-

Reaction Setup: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Add a base (e.g., pyridine, triethylamine, or an aqueous solution of sodium bicarbonate) to the reaction mixture.

-

Protection: Add 2,2,2-trifluoroethyl chloroformate dropwise to the stirred solution at room temperature or below.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the TFEOC-protected amine.

Table 2: Yields for N-Boc Protection of Various Amines (for comparison)

While specific yield data for a wide range of amines with 2,2,2-trifluoroethyl chloroformate is not compiled in the literature, the following table for the analogous Boc protection illustrates the expected high efficiency of such reactions.[2]

| Amine Substrate | Product | Yield (%) |

| (S)-Methyl 2-amino-3-methylbutanoate | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | 92 |

| (S)-Methyl 2-amino-4-methylpentanoate | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate | 95 |

| Phenylalaninol | tert-Butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)carbamate | 93 |

Stability of the TFEOC Protecting Group

The stability of the TFEOC group is a key consideration in its application. The electron-withdrawing nature of the trifluoromethyl group influences the stability of the carbamate linkage. While comprehensive studies on the TFEOC group are limited, inferences can be drawn from related fluoroalkyl and chloroalkyl protecting groups.

Table 3: Predicted Stability of the TFEOC Group under Various Conditions

| Condition | Reagents | Predicted Stability | Rationale |

| Strongly Acidic | TFA, HCl | Likely Labile | Similar to Boc group, acid-catalyzed cleavage is expected. |

| Basic | Piperidine, NaOH | Generally Stable | Carbamates are typically stable to bases that cleave Fmoc groups. |

| Catalytic Hydrogenation | H₂, Pd/C | Stable | The TFEOC group is not expected to be cleaved under conditions used for Cbz deprotection. |

| Reductive Cleavage | Zn, Acetic Acid | Potentially Labile | The analogous Troc group is readily cleaved under these conditions via a beta-elimination mechanism.[3] The stability of the C-F vs C-Cl bond will influence the reaction rate. |

| Fluoride Ion | TBAF | Stable | Unlike silicon-based protecting groups, the TFEOC group is not cleaved by fluoride ions. |

Deprotection of the TFEOC Group

The removal of the TFEOC group is anticipated to be achievable under acidic conditions, similar to the deprotection of the Boc group.

Figure 3. Proposed mechanism for the acid-catalyzed deprotection of a TFEOC-protected amine.

Experimental Protocol: General Procedure for TFEOC Deprotection (Acidic Conditions)

This protocol is based on standard procedures for Boc deprotection.

-

Dissolution: Dissolve the TFEOC-protected amine in an anhydrous solvent such as dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA), typically in a concentration range of 20-50% (v/v) in DCM, to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a base and purified.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific examples detailing the use of 2,2,2-trifluoroethyl chloroformate in the synthesis of marketed drugs are not prevalent in the public domain, its utility as a reagent for introducing the TFEOC protecting group or for derivatization makes it a valuable intermediate in the synthesis of complex molecules in these industries. The analogous 2,2,2-trichloroethyl chloroformate is a known reagent in the synthesis of various pharmaceutical agents.[4]

Conclusion

2,2,2-Trifluoroethyl chloroformate is a reactive and versatile chemical tool with significant applications in both analytical chemistry and organic synthesis. As a derivatizing agent, it facilitates the sensitive and robust analysis of amines and amino acids by GC-MS. As a precursor to the TFEOC protecting group, it offers a valuable option for the protection of amines in complex synthetic pathways. While detailed quantitative data and specific protocols for TFEOC-Cl are less documented than for its analogues, the principles of its reactivity are well-understood, allowing for its effective implementation in research and development. Further studies to systematically evaluate its properties and expand its documented applications would be of considerable benefit to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting Groups - Stability [organic-chemistry.org]

2,2,2-Trifluoroethyl chloroformate solubility information

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Chloroformate: Properties, Solubility, and Reactivity

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,2-trifluoroethyl chloroformate, with a particular focus on its solubility and reactivity profile. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of 2,2,2-Trifluoroethyl Chloroformate

| Property | Value | Source |

| Molecular Formula | C₃H₂ClF₃O₂ | [2][3][4][5] |

| Molecular Weight | 162.49 g/mol | [2][3][4][5] |

| CAS Number | 27746-99-2 | [1][2][4] |

| Appearance | Liquid | [2][3] |

| Boiling Point | 38 °C @ 145 mmHg | [2] |

| InChI Key | UJZBSAONPRVEIJ-UHFFFAOYSA-N | [3][4] |

| SMILES String | O=C(Cl)OCC(F)(F)F | [3] |

Solubility and Reactivity Profile

Quantitative solubility data for 2,2,2-trifluoroethyl chloroformate in various organic solvents is not extensively documented in publicly available resources. However, its reactivity provides significant insight into its compatibility with different solvent types. The compound is highly reactive and moisture-sensitive, which dictates its handling and use in solvent systems.[2]

Reactions with protic solvents and bases are vigorous and hazardous. The compound is incompatible with water, alcohols, strong bases, and oxidizing agents.[2] Contact with water can generate heat and, with some metals, may release flammable hydrogen gas.[2]

Table 2: Compatibility and Reactivity of 2,2,2-Trifluoroethyl Chloroformate with Common Solvents and Reagents

| Substance Class | Compatibility/Reactivity | Notes |

| Water | Highly Reactive / Incompatible | Reacts violently, generating heat and potentially flammable gases.[2] The compound is moisture-sensitive and should be handled under inert, dry conditions.[2] |

| Alcohols (e.g., Ethanol, Methanol) | Highly Reactive / Incompatible | Reacts with alcohols.[2] This reaction is a key aspect of its use in synthesis but precludes its use as a simple solvent. |

| Aprotic Solvents (e.g., Ethers, Benzene, Chloroform) | Likely Soluble (with caution) | While specific data is unavailable, analogous compounds like 2,2,2-trichloroethyl chloroformate are soluble in ether, benzene, and chloroform.[6][7] It is reasonable to infer that 2,2,2-trifluoroethyl chloroformate would be miscible with common aprotic organic solvents. However, experimental verification is crucial. |

| Strong Bases | Highly Reactive / Incompatible | Incompatible with strong bases.[2] |

| Oxidizing Agents | Highly Reactive / Incompatible | Incompatible with oxidizing agents.[2] |

Experimental Protocols and Handling

Due to its reactivity, specific experimental protocols for handling 2,2,2-trifluoroethyl chloroformate are critical for safety and experimental success.

General Handling and Storage Protocol:

-

Inert Atmosphere: All handling and storage should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[2]

-

Dry Glassware and Solvents: All glassware must be thoroughly dried, and any solvents used must be anhydrous.

-

Ventilation: Work should be performed in a well-ventilated fume hood.[2]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a face shield are mandatory.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] The container should be kept tightly closed.[2]

Visualizing Reactivity and Handling

The following diagrams illustrate the key reactivity pathways and the logical workflow for safe handling and use of 2,2,2-trifluoroethyl chloroformate.

References

- 1. 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | 27746-99-2 [chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,2,2-Trifluoroethyl chloroformate | C3H2ClF3O2 | CID 2769648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,2,2-Trichloroethyl chloroformate CAS#: 17341-93-4 [m.chemicalbook.com]

- 7. 2,2,2-Trichloroethyl Chloroformate | 17341-93-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Data of 2,2,2-Trifluoroethyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,2,2-trifluoroethyl chloroformate, a key reagent in organic synthesis and drug development. Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of 2,2,2-trifluoroethyl chloroformate.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2,2,2-trifluoroethyl chloroformate. These predictions are derived from the known spectral characteristics of similar compounds, such as 2,2,2-trichloroethyl chloroformate and other trifluoroethyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,2,2-Trifluoroethyl Chloroformate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.8 - 5.0 | Quartet (q) | ~8-9 | -OCH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,2,2-Trifluoroethyl Chloroformate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~148 - 152 | Singlet (s) | - | C=O (chloroformate) |

| ~120 - 124 | Quartet (q) | Large (~275-280) | -CF₃ |

| ~65 - 69 | Quartet (q) | Moderate (~35-40) | -OCH₂- |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 2,2,2-Trifluoroethyl Chloroformate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~-74 to -77 | Triplet (t) | ~8-9 | -CF₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 2,2,2-Trifluoroethyl Chloroformate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1800 | Strong | C=O stretch (chloroformate) |

| ~1100 - 1300 | Strong | C-F stretch |

| ~1050 - 1150 | Strong | C-O stretch |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, adaptable for the analysis of 2,2,2-trifluoroethyl chloroformate.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of 2,2,2-trifluoroethyl chloroformate.

Materials:

-

2,2,2-Trifluoroethyl chloroformate sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Carefully dissolve approximately 10-20 mg of 2,2,2-trifluoroethyl chloroformate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely. Given the reactive nature of chloroformates, it is crucial to use a dry solvent and handle the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃) may be used, or the spectrum can be referenced internally if a known fluorine-containing compound is present.

-

Set the spectral width to cover the expected range of fluorine chemical shifts.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.

-

Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants for all signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 2,2,2-trifluoroethyl chloroformate.

Materials:

-

2,2,2-Trifluoroethyl chloroformate sample

-

FTIR spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates)

-

Solvent for cleaning (e.g., isopropanol, acetone)

Procedure:

Method 1: Attenuated Total Reflectance (ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR accessory.

-

-

Sample Application:

-

Place a small drop of the liquid 2,2,2-trifluoroethyl chloroformate directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Label the significant absorption peaks.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.

-

Method 2: Thin Film on Salt Plates (NaCl or KBr)

-

Instrument Preparation:

-

Record a background spectrum of the empty sample compartment.

-

-

Sample Application:

-

Place one or two drops of the liquid 2,2,2-trifluoroethyl chloroformate onto a clean, dry salt plate.

-

Place a second salt plate on top and gently press to form a thin, uniform liquid film.

-

-

Spectrum Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

Ratio the sample spectrum against the background to obtain the absorbance spectrum.

-

Identify and label the major absorption bands.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a dry solvent. Store the plates in a desiccator.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,2,2-trifluoroethyl chloroformate.

Caption: General workflow for the spectroscopic analysis of 2,2,2-trifluoroethyl chloroformate.

A Technical Guide to 2,2,2-Trifluoroethyl Chloroformate for Researchers and Drug Development Professionals

Introduction: 2,2,2-Trifluoroethyl chloroformate (TFECF) is a highly reactive organic compound with the chemical formula C₃H₂ClF₃O₂. It serves as a crucial reagent in synthetic organic chemistry, primarily utilized for the derivatization of primary and secondary amines and as a protecting group for alcohols. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it more reactive than other common chloroformates. This increased reactivity is particularly valuable in applications requiring efficient and rapid derivatization, such as in the preparation of samples for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides an in-depth overview of commercially available 2,2,2-Trifluoroethyl chloroformate, its properties, and detailed protocols for its application in a laboratory setting.

Commercial Supplier and Product Specifications

Sourcing high-quality 2,2,2-Trifluoroethyl chloroformate is critical for reproducible and reliable experimental outcomes. Several chemical suppliers offer this reagent in various purities and quantities. Below is a summary of offerings from prominent commercial vendors.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | CDS021574 | Not specified¹ | 25 mg |

| TCI America | C0795 | >98.0% (GC) | Contact for availability |

| Synquest Labs | 2123-7-11 | ≥ 95% (GC/FID)[1] | Contact for availability |

| Fisher Scientific | T25861G, T25865G (TCI America) | ≥95.0% (GC)[2] | 1 g, 5 g[2] |

¹Sigma-Aldrich notes that for product number CDS021574, they do not collect analytical data, and the buyer assumes responsibility for confirming the product's identity and purity.[3]

Core Applications and Experimental Protocols

The primary applications of 2,2,2-Trifluoroethyl chloroformate in research and development are as a derivatizing agent for amines and a protecting group for alcohols.

Derivatization of Primary and Secondary Amines for GC-MS Analysis

Derivatization is a common strategy to improve the analytical characteristics of polar compounds like primary and secondary amines for GC analysis. The process involves converting them into less polar, more volatile, and more thermally stable derivatives.[4] The reaction with 2,2,2-Trifluoroethyl chloroformate yields stable carbamate derivatives with excellent chromatographic properties.

Detailed Experimental Protocol: Derivatization of a Primary Amine

This protocol outlines a general procedure for the derivatization of a primary amine using 2,2,2-Trifluoroethyl chloroformate for subsequent GC-MS analysis.

Materials:

-

Primary amine sample

-

2,2,2-Trifluoroethyl chloroformate

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Aqueous basic buffer (e.g., 1 M sodium borate, pH 9-10)

-

Extraction solvent (e.g., hexane, ethyl acetate)

-

Anhydrous sodium sulfate

-

Reaction vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: Prepare a solution of the primary amine sample in the aqueous basic buffer (e.g., 1 mg/mL) in a reaction vial. The basic conditions are necessary to neutralize the HCl byproduct of the reaction.

-

Reagent Addition: Add an equal volume of the aprotic solvent (e.g., acetonitrile) to the aqueous amine solution.

-

Derivatization Reaction: While vortexing vigorously, add a 10% solution of 2,2,2-Trifluoroethyl chloroformate in the aprotic solvent dropwise to the biphasic mixture. The reaction is typically rapid and exothermic. Continue vortexing for 1-2 minutes.

-

Extraction: Add the extraction solvent (e.g., 1 mL of hexane) to the reaction vial. Vortex for 30 seconds to extract the derivatized amine into the organic layer.

-

Phase Separation: Centrifuge the vial for 5 minutes to ensure complete phase separation.

-

Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The dried organic extract is now ready for injection into the GC-MS system.

Protection of Alcohols

In multi-step organic synthesis, it is often necessary to protect reactive functional groups, such as alcohols, to prevent them from interfering with reactions at other sites in the molecule.[5] 2,2,2-Trifluoroethyl chloroformate can be used to convert alcohols into trifluoroethyl carbonate esters, which are generally stable to a range of reaction conditions.

General Reaction Scheme:

R-OH + ClCOOCH₂CF₃ → R-OCOOCH₂CF₃ + HCl

The deprotection of the resulting trifluoroethyl carbonate can be achieved under basic conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the derivatization of a primary amine with 2,2,2-Trifluoroethyl chloroformate, followed by analysis.

References

Basic hydrolysis of 2,2,2-Trifluoroethyl chloroformate

An In-depth Technical Guide to the Basic Hydrolysis of 2,2,2-Trifluoroethyl Chloroformate

Abstract

2,2,2-Trifluoroethyl chloroformate (TFEF-Cl) is a reactive chemical intermediate used in organic synthesis. Its reaction with nucleophiles, particularly its hydrolysis under basic conditions, is a critical consideration for its handling, storage, and application in synthetic protocols. This guide provides a detailed examination of the basic hydrolysis of TFEF-Cl, addressing its mechanism, potential kinetics, and relevant experimental considerations. The information is intended for researchers, chemists, and professionals in drug development who utilize or may encounter this reagent.

Introduction and Chemical Properties

2,2,2-Trifluoroethyl chloroformate, with the chemical formula C₃H₂ClF₃O₂, is a liquid reagent widely used for the introduction of the 2,2,2-trifluoroethoxycarbonyl (Troc) protecting group.[1] Like other chloroformates, it is highly reactive towards nucleophiles. The trifluoroethyl group significantly influences the reactivity of the carbonyl center due to the strong electron-withdrawing nature of the fluorine atoms.

Safety Data Sheets (SDS) consistently highlight that TFEF-Cl reacts violently with water and is incompatible with strong bases, alcohols, and oxidizing agents.[2] It is classified as corrosive, causing severe skin burns and eye damage, and is toxic if inhaled.[2][3] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.